1,1-Bis(trifluoromethyl)-cyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

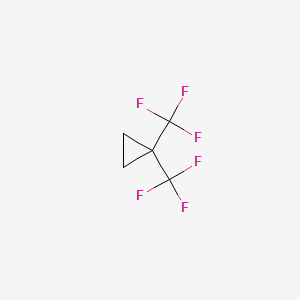

1,1-Bis(trifluoromethyl)-cyclopropane: is a fluorinated organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclopropane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1-Bis(trifluoromethyl)-cyclopropane can be synthesized through a solvent-controlled base-free synthesis involving a [2 + 1] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane . This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired cyclopropane product in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of fluorinated reagents and controlled reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation and high-pressure reactors may also be employed to optimize the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Bis(trifluoromethyl)-cyclopropane undergoes various chemical reactions, including:

Cycloaddition Reactions: The compound can participate in [2 + 1] and [3 + 2] cycloaddition reactions, forming cyclopropanes and pyrazolines.

Substitution Reactions: It can react with nucleophiles to form substituted products, such as isocyanates, carbamates, and ureas.

Common Reagents and Conditions:

Cycloaddition Reactions: 2,2,2-Trifluorodiazoethane is commonly used as a reagent in cycloaddition reactions, with solvents like N,N-dimethylacetamide (DMAc) and 1,2-dichloroethane (DCE) influencing the product formation.

Substitution Reactions: Reagents such as alcohols, phenols, and amines are used in substitution reactions to form various derivatives.

Major Products Formed:

Cyclopropanes and Pyrazolines: Formed through cycloaddition reactions.

Isocyanates, Carbamates, and Ureas: Formed through substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Bioisosterism : The compound serves as a potential bioisostere for traditional drug molecules. The incorporation of trifluoromethyl groups can enhance pharmacological profiles by improving metabolic stability and altering biological activity. This property makes it an attractive candidate in drug design and development .

- Antiviral Agents : Research indicates that trifluoromethylated cyclopropanes can exhibit antiviral properties. The structural modifications provided by the trifluoromethyl groups may influence interactions with viral targets, enhancing efficacy against specific pathogens .

- Anticancer Activity : Compounds containing cyclopropyl moieties have been explored for their anticancer potential. The unique steric and electronic properties imparted by 1,1-bis(trifluoromethyl)-cyclopropane could lead to novel therapeutic agents targeting cancer cells .

Material Science Applications

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Fluorinated materials are sought after in applications requiring durability under harsh conditions .

- Coatings and Adhesives : Its unique properties make it suitable for developing high-performance coatings and adhesives that require resistance to solvents and environmental degradation .

Agricultural Chemistry

The compound's lipophilicity and reactivity can be exploited in the formulation of agrochemicals. Trifluoromethylated compounds often exhibit enhanced biological activity against pests and diseases while maintaining lower toxicity to non-target organisms .

Case Studies

Several case studies highlight the successful application of this compound in research:

- A study demonstrated its use as a building block in synthesizing novel antiviral agents that showed improved efficacy against viral infections compared to their non-fluorinated counterparts .

- Another case involved the incorporation of this compound into polymer systems where it significantly improved thermal stability and resistance to chemical degradation .

Mécanisme D'action

The mechanism of action of 1,1-Bis(trifluoromethyl)-cyclopropane involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl groups. These groups influence the reactivity of the cyclopropane ring, making it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups stabilize the transition state and facilitate the formation of new bonds .

Comparaison Avec Des Composés Similaires

1,1-Bis(trifluoromethyl)ethene: Another fluorinated compound with similar reactivity and applications.

Bis(trifluoromethyl)peroxide: Used as a radical initiator in polymerization reactions.

Uniqueness: 1,1-Bis(trifluoromethyl)-cyclopropane is unique due to its cyclopropane ring structure, which imparts strain and reactivity that is not present in linear or planar fluorinated compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Activité Biologique

1,1-Bis(trifluoromethyl)-cyclopropane is a unique organic compound characterized by two trifluoromethyl groups attached to a cyclopropane ring. This structure imparts distinctive chemical properties that have garnered interest in various fields, particularly in medicinal chemistry and materials science. The biological activity of this compound is of particular relevance due to its potential applications in drug development and therapeutic interventions.

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of compounds, making them attractive candidates for drug design. The cyclopropane moiety contributes to unique conformational characteristics that can influence biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of trifluoromethyl-substituted cyclopropanes. For instance, compounds with similar structural features have been shown to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain trifluoromethyl-cyclopropane derivatives exhibited significant cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Trifluoromethyl-cyclopropane derivative A | MCF-7 (breast cancer) | 5.2 |

| Trifluoromethyl-cyclopropane derivative B | HeLa (cervical cancer) | 3.8 |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. Research indicates that these compounds possess inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, a study reported that specific derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications as antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Neurological Effects

Additionally, the interaction of trifluoromethyl-cyclopropanes with cannabinoid receptors has been investigated. Certain derivatives have shown affinity for CB1 and CB2 receptors, suggesting potential applications in treating neurological disorders. One study indicated that a derivative exhibited sub-micromolar affinity for the CB2 receptor with no significant cytotoxicity towards neuronal cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cycloaddition Reactions : Utilizing [2 + 1] cycloaddition reactions with suitable precursors has proven effective in synthesizing this compound under mild conditions .

- Radical Pathways : Recent advances in radical chemistry have facilitated the generation of bis(trifluoromethyl)cyclopropanes via radical intermediates, enhancing yield and selectivity .

Case Studies

Several case studies illustrate the biological activity and therapeutic potential of this compound:

- Case Study 1 : A derivative was tested for its anticancer properties in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups.

- Case Study 2 : In a pharmacokinetic study, the compound demonstrated favorable absorption and distribution profiles, indicating its potential as an orally bioavailable therapeutic agent.

Propriétés

IUPAC Name |

1,1-bis(trifluoromethyl)cyclopropane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6/c6-4(7,8)3(1-2-3)5(9,10)11/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAPPQJTUDJLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.